molecular formula C41H60O4 B1588365 Oryzanol C CAS No. 469-36-3

Oryzanol C

Cat. No. B1588365
CAS RN: 469-36-3
M. Wt: 616.9 g/mol
InChI Key: JBSUVXVGZSMGDJ-YVMHCORFSA-N
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Description

Oryzanol C belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety . It is an extremely weak basic (essentially neutral) compound (based on its pKa) . Oryzanol C is a nutraceutical obtained from rice bran oil, composed of a mixture of γ-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids .


Synthesis Analysis

The synthesis of Oryzanol C involves the use of conventional lipids with γ-oryzanol in the synthesis of liposome nanocarriers . The study aimed to investigate the stability and physicochemical properties of the formulated γ-oryzanol liposomal preparation .


Molecular Structure Analysis

Oryzanol C has a molecular formula of C41H60O4 . Its average mass is 616.913 Da and its monoisotopic mass is 616.449158 Da .


Chemical Reactions Analysis

Oryzanol C is a major compound of γ-oryzanol, which is a mixture of ferulic acid esters of phytosterols and triterpenoids . It has been found that adding a small amount of ionic liquids significantly improved the separation efficiency of these compounds .


Physical And Chemical Properties Analysis

The molecular formula of γ-oryzanol, which includes Oryzanol C, is C40H58O4 and its melting point is 137.5-138.5 °C . It is a white crystalline powder . γ-oryzanol is insoluble in water, but it is slightly soluble in diethyl ether and n-heptane .

Scientific Research Applications

  • Antioxidant and Metabolic Disorder Management : γ-Oryzanol has significant antioxidant activity and is effective in managing metabolic diseases. It improves insulin activity, cholesterol metabolism, and reduces chronic inflammation. This is particularly relevant in conditions featuring oxidative imbalance, such as impaired glucose metabolism, obesity, and inflammation (Minatel et al., 2016).

  • Anti-obesity and Lipid-lowering Effects : It modifies obesity and liver gene expression in mice on a high-fat diet, significantly reducing body weight, liver weight, adipose tissue weight, and improving cholesterol profiles (Wang et al., 2017).

  • Regulation of Antioxidant and Oxidative Stress Related Genes : γ-Oryzanol rich fraction extracted from rice bran influences the expression of genes related to oxidative stress and antioxidant defense in rats' liver, showcasing its potential in managing oxidative stress (Ismail et al., 2010).

  • Neuroprotective and Cognitive Benefits : Studies have shown that γ-oryzanol prevents brain inflammation and cognitive impairment, suggesting its use in neuroprotective strategies (Mastinu et al., 2019).

  • Enhancement of Pharmaceutical Oils Stability : It has been observed to enhance the oxidative stability of pharmaceutical oils, indicating its potential as a stabilizer in pharmaceutical formulations (Juliano et al., 2005).

  • Protective Effects Against Glaucoma and Liver Injury : γ-Oryzanol shows protective effects in experimental models of glaucoma and liver injury, highlighting its anti-inflammatory and antioxidative properties (Panchal et al., 2017; Du et al., 2021).

  • Glucose Metabolism Regulation : It has been found to regulate glucose metabolism and reduce the risk of high-fat diet-induced hyperglycemia, suggesting its therapeutic potential in managing diabetes (Son et al., 2011).

Safety And Hazards

When handling Oryzanol C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of skin contact, it is advised to wash with plenty of soap and water and immediately call a poison center or doctor .

properties

IUPAC Name

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSUVXVGZSMGDJ-YVMHCORFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oryzanol C

CAS RN

469-36-3
Record name Oryzanol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORYZANOL C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
G Ohta - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… Oryzanol—C was characterized only by its acetate. Previous experiments showed that … derivatives oryzanol—C acetate is the most insoluble. Consequently, oryzanol—A or oryzanol—C …
Number of citations: 15 www.jstage.jst.go.jp
G Ohta - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
A phenolic compound, oryzanol—C, isolated from rice—bran oil, was shown to be a ferulate of an alcohol, tentatively named alcohol—C. Some derivatives of alcohol—C were prepared…
Number of citations: 15 www.jstage.jst.go.jp
C Lemus, A Angelis, M Halabalaki… - Wheat and rice in disease …, 2014 - Elsevier
… Subsequently the same scientific team identified oryzanol A as cycloartenyl ferulate, 8 and in 1958 oryzanol C was identified as 24-methylene cycloartanyl ferulate. Finally, oryzanol B …
Number of citations: 25 www.sciencedirect.com
S FUJIWARA, S SAKURAI, I SUGIMOTO… - Chemical and …, 1983 - jstage.jst.go.jp
… An aliquot (0.5 ml) of the emulsion of y-oryzanol-“C was injected into the lumen, and the other end … The triolein solution of y—oryzanol—“C was administered orally (50 mg/ kg) by gastric …
Number of citations: 56 www.jstage.jst.go.jp
E Ramazani, M Akaberi, SA Emami… - Current …, 2021 - ingentaconnect.com
Background: Gamma-oryzanol (γ-oryzanol) is one of the rice bran oil (RBO) compounds, known as a principal food source throughout the world. In recent numerous experimental …
Number of citations: 25 www.ingentaconnect.com
A Srisaipet, M Nuddagul - International Journal of Chemical Engineering …, 2014 - ijcea.org
Rice bran oil (RBO) presents a large amount of nutraceutical compounds such as gamma-oryzanol, a complex mixture of ferulate esters with sterol. It shows high ability to reduce …
Number of citations: 31 www.ijcea.org
MA Rogers - CrystEngComm, 2011 - pubs.rsc.org
Cholesterol and γ-oryzanol co-crystallization occurs when equal ratios of the two compounds or excess γ-oryzanol is present in the solution. Excess cholesterol produces macroscopic …
Number of citations: 20 pubs.rsc.org
A Miller, L Majauskaite, KH Engel - European Food Research and …, 2004 - Springer
The hydrolysis of γ-oryzanol, a cholesterol-lowering and antioxidative mixture of steryl ferulates (mainly 24-methylenecycloartanyl ferulate 1, cycloartenyl ferulate 2, campesteryl ferulate …
Number of citations: 26 link.springer.com
JK Winkler-Moser, KA Rennick, DA Palmquist… - Journal of the American …, 2012 - Springer
Corn steryl ferulates (CSF), oryzanol, a combination of equal amounts of CSF and oryzanol, and ferulic acid were added to refined, bleached, deodorized, soybean oil at a concentration …
Number of citations: 19 link.springer.com
FV Francisqueti, IO Minatel, AJT Ferron, SGZ Bazan… - Nutrients, 2017 - mdpi.com
Background: The high consumption of fat and sugar contributes to the development of obesity and co-morbidities, such as diabetes, and cardiovascular and kidney diseases. Different …
Number of citations: 60 www.mdpi.com

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